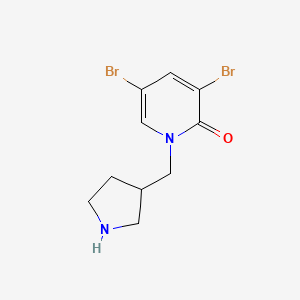
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and a pyrrolidine moiety in its structure suggests that it may have unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the pyrrolidine group. A common synthetic route might include:
Bromination: The starting material, 1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one, is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Introduction of Pyrrolidine Group: The brominated intermediate is then reacted with pyrrolidine under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The brominated positions can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-pyridinone derivative, while a Suzuki coupling could produce a biaryl compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of bromine atoms and the pyrrolidine group could influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 3,5-Dibromo-1-(pyrrolidin-2-ylmethyl)pyridin-2(1H)-one
- 3,5-Dibromo-1-(pyrrolidin-4-ylmethyl)pyridin-2(1H)-one
- 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-4(1H)-one
Uniqueness
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine atoms and the pyrrolidine group, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C10H12Br2N2O |
|---|---|
分子量 |
336.02 g/mol |
IUPAC 名称 |
3,5-dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12Br2N2O/c11-8-3-9(12)10(15)14(6-8)5-7-1-2-13-4-7/h3,6-7,13H,1-2,4-5H2 |
InChI 键 |
UICYZKXCNMBRJB-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1CN2C=C(C=C(C2=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15278854.png)
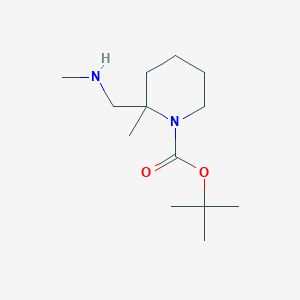
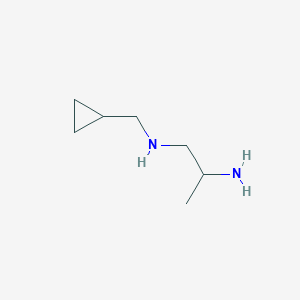
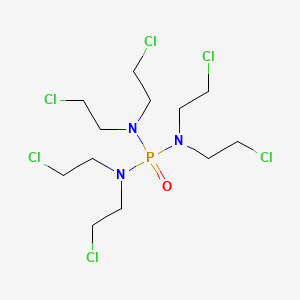
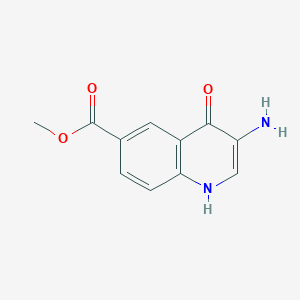
![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
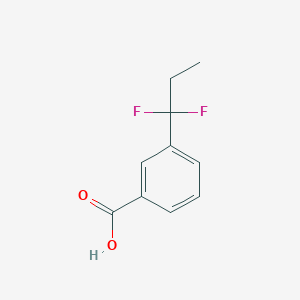
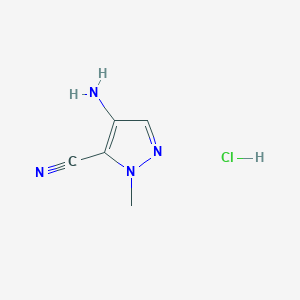
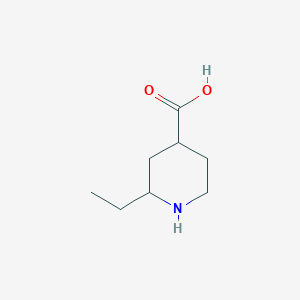
![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)
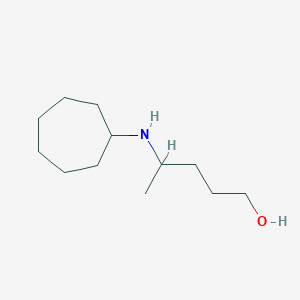
![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
